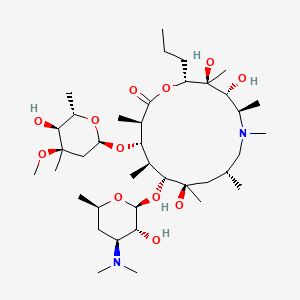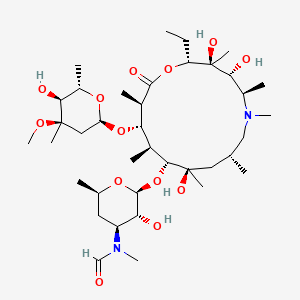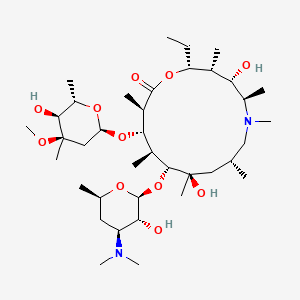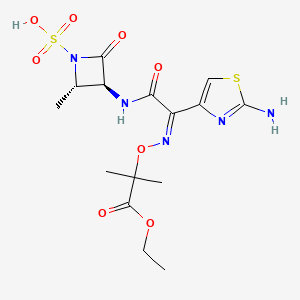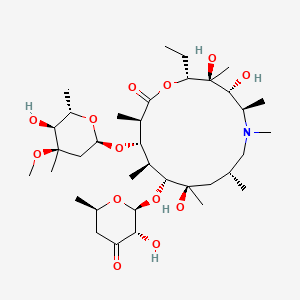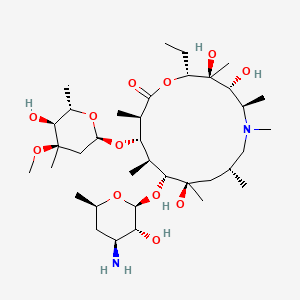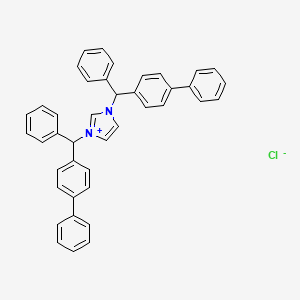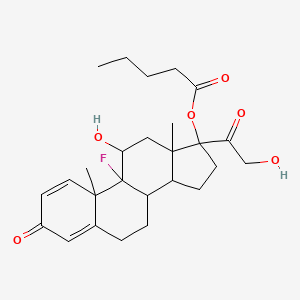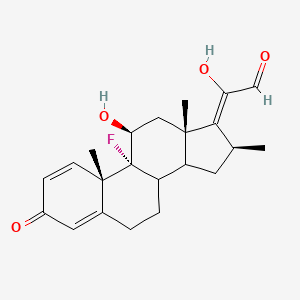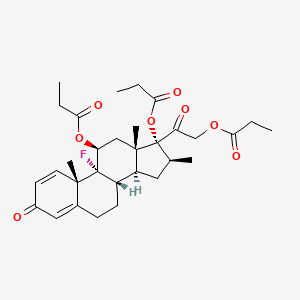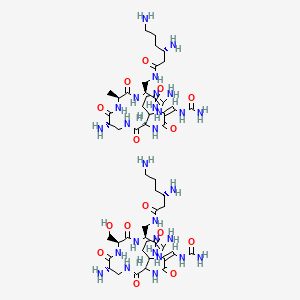
Cefoperazone Impurity B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefoperazone Impurity B is a compound related to Cefoperazone, a broad-spectrum cephalosporin antibiotic . It is used in the pharmaceutical industry for research and development . The chemical name of Cefoperazone Impurity B is (6R,7R)-7- [ [ (2R)-2- [ [ (4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]-2- (4-hydroxyphenyl)acetyl]amino]-3- [ (4-methyl5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .
Molecular Structure Analysis
The molecular formula of Cefoperazone Impurity B is C25H27N9O8S2 . The exact molecular structure would require more specific information or a detailed analysis which is not available in the search results.Physical And Chemical Properties Analysis
Cefoperazone Impurity B is a white to slightly yellow, hygroscopic powder . It is freely soluble in water . The pH of a 25% aqueous solution is between 5.0 and 6.5, and the solution ranges from colorless to straw-yellow, depending on the concentration .Aplicaciones Científicas De Investigación
Analytical Methods Development
- HPLC and HPTLC Methods for Cefoperazone and Impurities : Abdelaleem et al. (2015) developed sensitive HPLC and HPTLC methods for the quantitative determination of cefoperazone sodium and its impurities, including 7-aminocephalosporanic acid and 5-mercapto-1-methyl-tetrazole, which are relevant to Cefoperazone Impurity B. These methods offer reliable and suitable analysis for routine drug product testing and proved more sensitive and reproducible (Abdelaleem, Naguib, Zaazaa, & Hussein, 2015).
Structure-Toxicity Relationship Studies
- Transcriptome and Raman Analysis in Zebrafish : Han et al. (2017) investigated the structure-toxicity relationship of cefoperazone and its impurities, including Cefoperazone Impurity B, in developing zebrafish. Transcriptome analysis identified differentially expressed genes related to development and growth, suggesting the potential use of Calca and Ptger4a as biomarkers for cefoperazone-related bleeding (Han, Qian, Zhang, Hu, & Wang, 2017).
Stability and Impurity Analysis
- Stability Indicating HPLC Method for Cefoperazone and Sulbactam : Ivaturi et al. (2019) developed an RP-HPLC method for quantitatively estimating Cefoperazone Sulbactam mixture and its impurities, demonstrating its accuracy and specificity for routine and stability analysis (Ivaturi, Sastry, & Sunkara, 2019).
Separation and Detection Techniques
- MECC for Separation of Cefoperazone and Related Substances : Zhang et al. (2007) studied the separation of cefoperazone, its S-isomer, impurity A, and other related substances using micellar electrokinetic capillary chromatography, contributing to the detection and analysis of cefoperazone impurities (Zhang, Hu, Xu, Li, & Hang, 2007).
High Molecular Weight Impurity Determination
- Improvement of High Molecular Weight Impurities Method : Jun (2008) improved the method for determining high molecular weight impurities in Cefoperazone, enhancing the resolution and reliability of the results (Jun, 2008).
Safety And Hazards
Cefoperazone Impurity B should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . Contaminated clothing should be removed and washed before reuse . In case of skin contact, wash with plenty of water and seek medical help if skin irritation or rash occurs .
Propiedades
Número CAS |
711590-76-4 |
|---|---|
Nombre del producto |
Cefoperazone Impurity B |
Fórmula molecular |
C25H26N9O8S2 |
Peso molecular |
644,67 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(6R,7R)-7-[[(2R)-2-[[(4-ETHYL-2,3-DIOXOPIPERAZIN-1-YL)CARBONYL]AMINO]-2-(4-HYDROXYPHENYL)ACETYL]AMINO]-3-[(4-METHYL-5-THIOXO-4,5-DIHYDRO-1H-TETRAZOL-1-YL)METHYL]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



